N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group
Properties
IUPAC Name |
N-(cyanomethyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7-5-8(2)14-10(13-7)16-6-9(15)12-4-3-11/h5H,4,6H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYXMVVBPZUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can be approached through several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Formation of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors.
Pathway Modulation: The compound could modulate biochemical pathways by affecting key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: can be compared to other pyrimidine derivatives such as:
Uniqueness
- The presence of both the cyanomethyl and acetamide groups in this compound may confer unique properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
